2-{5-(Benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}acetic acid
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Overview
Description
The compound is an organic molecule with multiple functional groups, including a benzyloxy group, a methoxyphenyl sulfonyl group, and an anilino acetic acid group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These groups would likely contribute to the overall polarity, reactivity, and other physical and chemical properties of the molecule .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the functional groups. For example, the benzyloxy and methoxyphenyl sulfonyl groups could potentially participate in various organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, its solubility would likely be affected by the polarity of the molecule, and its reactivity could be influenced by the electron-donating or withdrawing effects of the functional groups .Scientific Research Applications
Environmental and Toxicological Studies
The environmental fate, behavior, and toxicological effects of 2,4-Dichlorophenoxyacetic acid (2,4-D) have been a significant focus of research. Zuanazzi, Ghisi, and Oliveira (2020) conducted a scientometric review to analyze global trends and gaps in studies related to the toxicity of 2,4-D, especially its effects on non-target species and its presence in the environment. This comprehensive review presents quantitative visualizations and summaries of the development in this field, identifying future research directions, especially in molecular biology and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
Analytical and Antioxidant Studies
Ilyasov, Beloborodov, Selivanova, and Terekhov (2020) explored the reaction pathways underlying the ABTS/potassium persulfate decolorization assay of antioxidant capacity. This review provides insights into the specific reactions, such as coupling, that contribute to the total antioxidant capacity and discusses the extent and relevance of these reactions (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Environmental Remediation
Husain and Husain (2007) reviewed the applications of redox mediators in treating organic pollutants using oxidoreductive enzymes. They highlighted the potential of enzymes in degrading recalcitrant compounds in wastewater, especially in the presence of redox mediators, which enhance the substrate range and efficiency of degradation. This study underscores the future role of enzyme-redox mediator systems in remediating aromatic compounds in industrial effluents (Husain & Husain, 2007).
Chemical Synthesis and Structural Analysis
Issac and Tierney (1996) investigated the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. Their research provided insights into the conformation of the products through high-resolution magnetic resonance spectra and ab initio calculations, offering valuable information for further chemical synthesis and structural analysis (Issac & Tierney, 1996).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2,4-dichloro-N-(4-methoxyphenyl)sulfonyl-5-phenylmethoxyanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO6S/c1-30-16-7-9-17(10-8-16)32(28,29)25(13-22(26)27)20-12-21(19(24)11-18(20)23)31-14-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFPTDCYVQZROY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2Cl)Cl)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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